molecular formula C16H13FN2OS2 B6507723 N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide CAS No. 907972-09-2

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide

Cat. No.: B6507723
CAS No.: 907972-09-2
M. Wt: 332.4 g/mol
InChI Key: XGLCPOUMBXLAMZ-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)propanamide is a useful research compound. Its molecular formula is C16H13FN2OS2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.04533355 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

A similar compound, a benzo[d]thiazole-based fluorescent probe, has been developed for selectively sensing cysteine . This suggests that the compound might interact with cysteine or related molecules in the body.

Mode of Action

The benzo[d]thiazole-based fluorescent probe mentioned earlier achieves a significant enhancement in fluorescence in the presence of cysteine . This suggests that N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide might interact with its targets in a similar way, possibly leading to changes in fluorescence or other observable properties.

Biochemical Pathways

Cysteine plays a key role in protein synthesis and structure, as well as in the production of antioxidants in the body .

Result of Action

If the compound interacts with cysteine as suggested, it could potentially influence cellular processes involving this amino acid, such as protein synthesis and antioxidant production .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c17-12-7-4-8-13-15(12)19-16(22-13)18-14(20)9-10-21-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLCPOUMBXLAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.